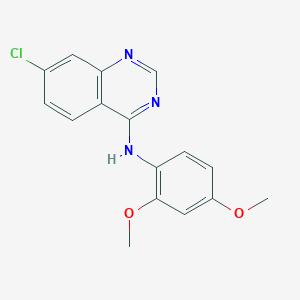

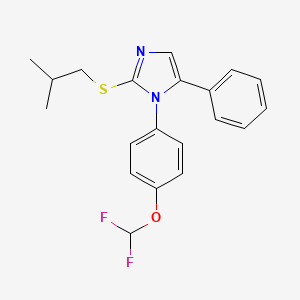

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

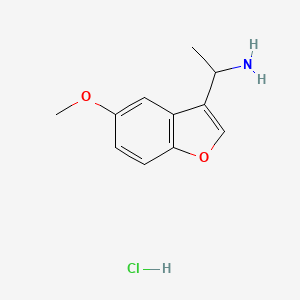

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine, also known as 7-chloro-2,4-dimethoxyphenyl-1H-quinazolin-4-amine or 7-chloro-2,4-dimethoxyphenyl-4-aminobenzopyridine, is a synthetic compound with a variety of biological applications. It is a white crystalline solid with a melting point of 128-130°C and a molecular weight of 284.7 g/mol. The compound is soluble in water, methanol, and ethanol, and has a solubility of 0.1 g/L in water.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine , have been studied for their potential anticancer properties. These compounds can interfere with various signaling pathways within cancer cells, potentially leading to cell cycle arrest and apoptosis . The specific mechanisms may involve inhibition of tyrosine kinase enzymes, which are often overactive in cancerous cells.

Antibacterial and Antifungal Effects

The quinazoline nucleus is known to possess antibacterial and antifungal activities. Modifications to the quinazoline structure, such as the addition of chloro and methoxy groups, can enhance these properties. This makes compounds like 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Properties

Research has indicated that quinazoline derivatives can exhibit anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could be harnessed to develop new medications for conditions such as arthritis or inflammatory bowel disease .

CNS Activity

Quinazoline derivatives have shown central nervous system (CNS) activity, including sedative and hypnotic effects. This suggests potential applications in the treatment of CNS disorders, such as anxiety, depression, and sleep disorders. The exact mechanism of action in the CNS is still under investigation .

Antiviral Applications

Some quinazoline compounds have demonstrated antiviral activities, including against HIV. The structural features of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine could be optimized to enhance this activity, potentially leading to new treatments for viral infections .

Cardiovascular Effects

Quinazoline derivatives have been used in the treatment of cardiovascular diseases. For example, drugs like prazosin and doxazosin, which are quinazoline derivatives, are used to treat conditions like hypertension and benign prostatic hyperplasia. The vasodilatory effects of these compounds could be explored further in the context of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine .

Eigenschaften

IUPAC Name |

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDDHPHFYKTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)

![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)

![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)